4-Chloro-1-methylpiperidine hydrochloride
Overview
Description
4-Chloro-1-methylpiperidine hydrochloride is a white to light beige crystalline powder . It is a compound useful in organic synthesis . It is a reactant in the synthesis of indole and benzimidazole piperazines as histamine H4 receptor antagonist .
Molecular Structure Analysis
The molecular formula of 4-Chloro-1-methylpiperidine hydrochloride is C6H13Cl2N . The molecular weight is 170.08 . The InChI Key is QDOJNWFOCOWAPO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Chloro-1-methylpiperidine hydrochloride is a white to light beige crystalline powder . It has a melting point range of 152-166°C . It is hygroscopic .Scientific Research Applications
Cocrystallization Studies
Research by Dega-Szafran et al. (2006) explored the cocrystallization of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, revealing its structure and the disorder of molecules in the crystal. X-ray diffraction experiments at low temperature confirmed the disorder, providing insight into the molecular behavior of similar compounds (Dega-Szafran, Dulewicz, Dutkiewicz & Kosturkiewicz, 2006).
NMR Spectroscopy in Structural Analysis
A study conducted by Dega-Szafran, Dulewicz, and Szafran (2006) utilized 1H and 13C NMR spectroscopy to analyze the conformations of 4-hydroxy-1-methylpiperidine betaine hydrochlorides. This research offers valuable insights into the structural properties of these compounds through advanced spectroscopic methods (Dega-Szafran, Dulewicz & Szafran, 2006).
Synthesis Optimization for Pharmaceutical Applications
Chen et al. (2019) developed a simple and robust process for the large-scale synthesis of 4-Methylenepiperidine hydrochloride, showcasing its importance in the synthesis of novel pharmaceutical compounds (Chen, Li, Li, Liu, Li & Tan, 2019).
Mannich Base Derivatives and Solubility Studies
F. C. Sun's (1962) work on Mannich bases derived from 4-methylpiperidine explored their solubility in various solvents, contributing to the understanding of the solubility properties of related piperidine derivatives (Sun, 1962).
Vibrational Spectra in Polymorph Analysis
Szafran, Koput, and Dega-Szafran (2008) conducted a theoretical and experimental study on the vibrational spectra of polymorphic 4-hydroxy-1-methylpiperidine betaine hydrochlorides. This research is significant for understanding the physical properties of polymorphs in similar chemical structures (Szafran, Koput & Dega-Szafran, 2008).
Environmental Impact and Synthesis Modifications
Rodríguez et al. (2019) researched the use of diluted solutions of 4-methylpiperidine for Fmoc group removal in SPPS-Fmoc/tBu, highlighting an environmentally friendlier and less costly approach in peptide synthesis (Rodríguez, Pineda, Ardila, Insuasty, Cárdenas, Román, Urrea, Ramírez, Fierro, Rivera & García, 2019).
Conformational Equilibrium Analysis
Dega-Szafran, Dutkiewicz, Fojud, Kosturkiewicz, and Szafran (2009) investigated the ring inversion in 4-hydroxy-1-methylpiperidine betaine using X-ray, FTIR, 13C CP MAS NMR, and DFT calculations. Their findings contribute to understanding the conformational equilibrium in related structures (Dega-Szafran, Dutkiewicz, Fojud, Kosturkiewicz & Szafran, 2009).
Polymorph Structural Analysis
Dega-Szafran, Dulewicz, Dutkiewicz, Kosturkiewicz, and Szafran (2005) synthesized and analyzed the structures of two polymorphic crystals of 4-hydroxy-1-methylpiperidine betaine hydrochloride using X-ray and DFT methods, providing valuable insights into the structural characteristics of these polymorphs (Dega-Szafran, Dulewicz, Dutkiewicz, Kosturkiewicz & Szafran, 2005).
properties
IUPAC Name |
4-chloro-1-methylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN.ClH/c1-8-4-2-6(7)3-5-8;/h6H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOJNWFOCOWAPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202100 | |
Record name | 4-Chloro-1-methylpiperidinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20202100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-methylpiperidine hydrochloride | |
CAS RN |
5382-23-0 | |
Record name | Piperidine, 4-chloro-1-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5382-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N-methylpiperidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-1-methylpiperidine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76039 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-1-methylpiperidinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20202100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1-methylpiperidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.977 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLORO-N-METHYLPIPERIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QDX0Y5PMJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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